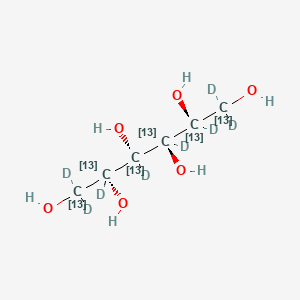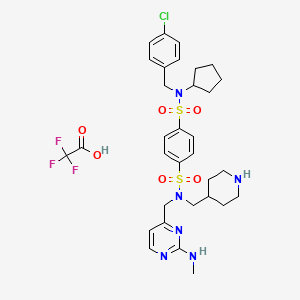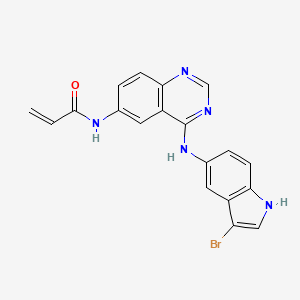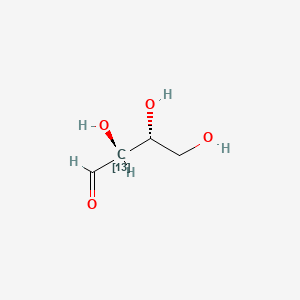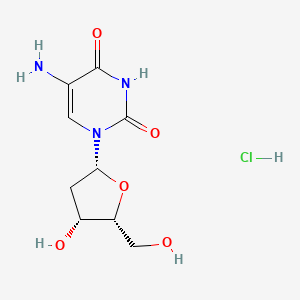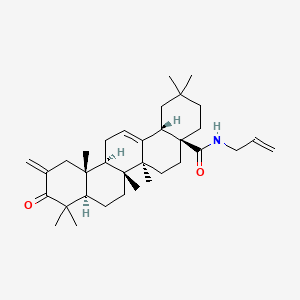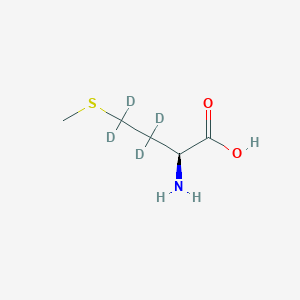
L-Methionine-3,3,4,4-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-methionine-d4 is a deuterated form of the essential amino acid L-methionine. This compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the L-methionine molecule. L-methionine is a sulfur-containing amino acid that plays a crucial role in various biological processes, including protein synthesis, methylation reactions, and the production of other important molecules such as cysteine, taurine, and glutathione .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-methionine-d4 typically involves the incorporation of deuterium atoms into the L-methionine molecule. One common method is the catalytic hydrogenation of L-methionine using deuterium gas (D2) in the presence of a suitable catalyst. This process results in the replacement of hydrogen atoms with deuterium atoms, yielding L-methionine-d4 .
Industrial Production Methods
Industrial production of L-methionine-d4 can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate deuterium into the L-methionine molecule during their metabolic processes. The fermentation broth is then processed to isolate and purify L-methionine-d4 .
Analyse Chemischer Reaktionen
Types of Reactions
L-methionine-d4 undergoes various chemical reactions, including:
Oxidation: L-methionine-d4 can be oxidized to form L-methionine sulfoxide-d4 and further to L-methionine sulfone-d4.
Reduction: Reduction of L-methionine-d4 can yield L-methionine-d4 derivatives with reduced sulfur groups.
Substitution: L-methionine-d4 can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and performic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: L-methionine sulfoxide-d4, L-methionine sulfone-d4.
Reduction: Reduced sulfur derivatives of L-methionine-d4.
Substitution: Substituted L-methionine-d4 derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
L-methionine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of methionine and its metabolites.
Biology: Employed in metabolic studies to trace the incorporation and transformation of methionine in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and mitochondrial dysfunction.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Wirkmechanismus
L-methionine-d4 exerts its effects through several mechanisms:
Methylation Reactions: Acts as a methyl donor in methylation reactions, which are crucial for gene expression, detoxification, and neurotransmitter regulation.
Antioxidant Activity: Contributes to the synthesis of glutathione, an important antioxidant that protects cells from oxidative damage.
Metabolic Pathways: Involved in the biosynthesis of cysteine, taurine, and other important molecules, playing a role in various metabolic pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-methionine: The non-deuterated form of L-methionine-d4.
L-methionine-d3: A deuterated form with three deuterium atoms.
L-methionine sulfoxide: An oxidized form of L-methionine.
Uniqueness
L-methionine-d4 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and metabolic tracing. The presence of deuterium atoms provides distinct advantages in terms of stability and detection sensitivity compared to non-deuterated forms .
Eigenschaften
Molekularformel |
C5H11NO2S |
|---|---|
Molekulargewicht |
153.24 g/mol |
IUPAC-Name |
(2S)-2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D2,3D2 |
InChI-Schlüssel |
FFEARJCKVFRZRR-UGKISTHKSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC |
Kanonische SMILES |
CSCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


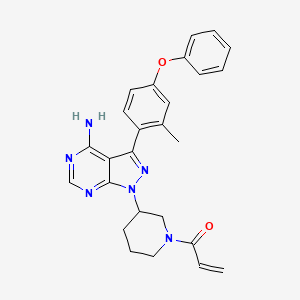
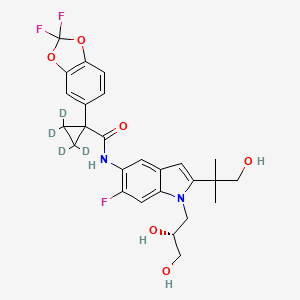
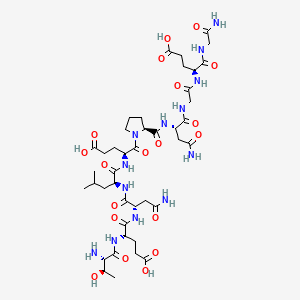
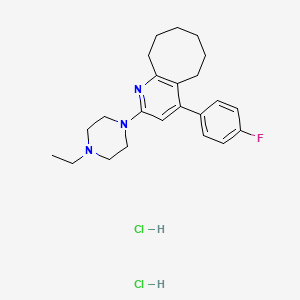
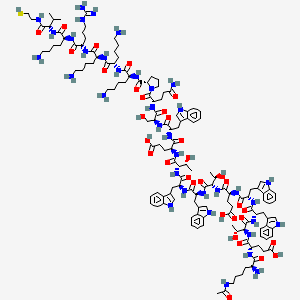
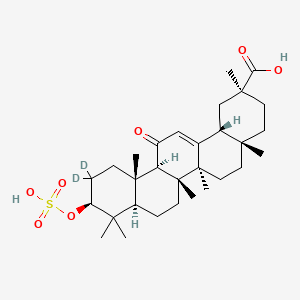
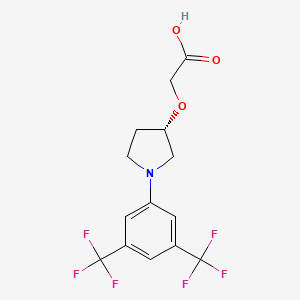
![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)
